molecular formula C15H10O4S B11700504 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate

Cat. No.: B11700504
M. Wt: 286.3 g/mol
InChI Key: ZLWVWALRMZOWGZ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate is a compound that combines the structural features of chromone and thiophene. Chromones are known for their diverse biological activities, while thiophenes are recognized for their applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate typically involves the condensation of chromone derivatives with thiophene carboxylic acids. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxochromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammation and oxidative stress. The chromone moiety can interact with DNA and proteins, while the thiophene ring can modulate the activity of voltage-gated ion channels .

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate

InChI

InChI=1S/C15H10O4S/c1-9-7-14(16)19-12-8-10(4-5-11(9)12)18-15(17)13-3-2-6-20-13/h2-8H,1H3

InChI Key

ZLWVWALRMZOWGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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